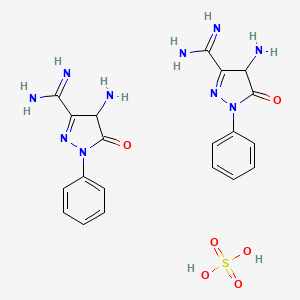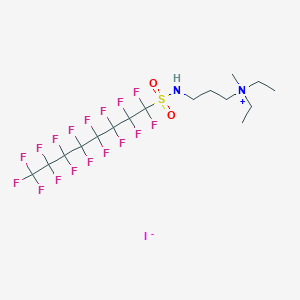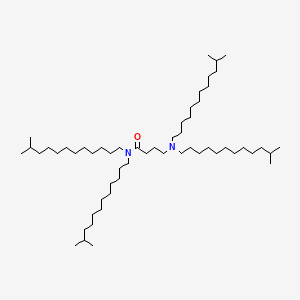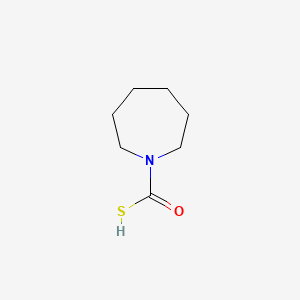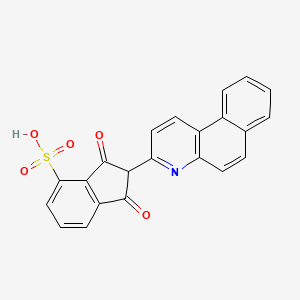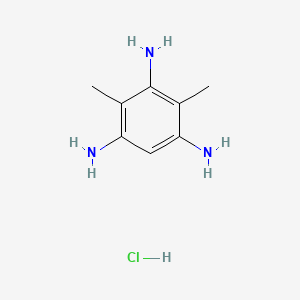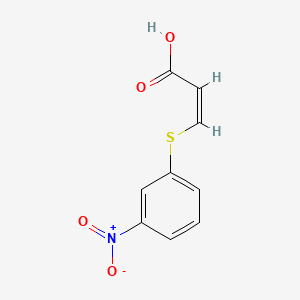
(Z)-3-((3-Nitrophenyl)thio)-2-propenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-((3-Nitrophenyl)thio)-2-propenoic acid is an organic compound characterized by the presence of a nitrophenyl group attached to a thio-propenoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-((3-Nitrophenyl)thio)-2-propenoic acid typically involves the reaction of 3-nitrothiophenol with an appropriate propenoic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product quality.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-3-((3-Nitrophenyl)thio)-2-propenoic acid undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The thio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Bases like sodium hydroxide or potassium carbonate are often employed.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted propenoic acid derivatives.
Aplicaciones Científicas De Investigación
(Z)-3-((3-Nitrophenyl)thio)-2-propenoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (Z)-3-((3-Nitrophenyl)thio)-2-propenoic acid involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the thio group can form covalent bonds with target molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
(E)-3-((3-Nitrophenyl)thio)-2-propenoic acid: The E-isomer of the compound with different spatial arrangement.
3-((3-Nitrophenyl)thio)propanoic acid: Lacks the double bond in the propenoic acid moiety.
3-((4-Nitrophenyl)thio)-2-propenoic acid: Has the nitro group in the para position instead of the meta position.
Uniqueness
(Z)-3-((3-Nitrophenyl)thio)-2-propenoic acid is unique due to its specific (Z)-configuration, which can influence its reactivity and interaction with biological targets
Propiedades
Número CAS |
717-81-7 |
|---|---|
Fórmula molecular |
C9H7NO4S |
Peso molecular |
225.22 g/mol |
Nombre IUPAC |
(Z)-3-(3-nitrophenyl)sulfanylprop-2-enoic acid |
InChI |
InChI=1S/C9H7NO4S/c11-9(12)4-5-15-8-3-1-2-7(6-8)10(13)14/h1-6H,(H,11,12)/b5-4- |
Clave InChI |
LZPFVBSDKWXSQU-PLNGDYQASA-N |
SMILES isomérico |
C1=CC(=CC(=C1)S/C=C\C(=O)O)[N+](=O)[O-] |
SMILES canónico |
C1=CC(=CC(=C1)SC=CC(=O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




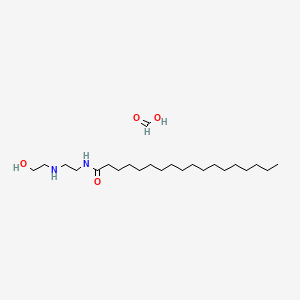
![2-Bromoethyl 2-phenylbicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12684898.png)
